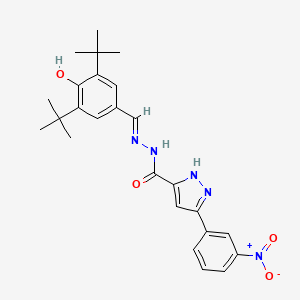![molecular formula C21H18N4O4S B11642122 (6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642122.png)
(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a benzylidene group, an imino group, and a phenoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiadiazoles, and pyrimidines. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the benzylidene group through condensation of a substituted benzaldehyde with an appropriate amine.
Cyclization Reactions: Formation of the thiadiazolo[3,2-a]pyrimidine core through cyclization reactions involving thiadiazole and pyrimidine derivatives.
Functional Group Modifications: Introduction of the ethoxy and hydroxy groups through selective functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Scalability: Adaptation of the synthetic process for large-scale production, ensuring cost-effectiveness and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of (6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Pathway Modulation: Alteration of key biological pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can be compared with similar compounds such as:
Ethyl Acetoacetate: A simpler compound with a similar ester functional group.
Disilanes: Organosilicon compounds with unique electronic properties.
The uniqueness of This compound
Propiedades
Fórmula molecular |
C21H18N4O4S |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
5-amino-6-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H18N4O4S/c1-2-28-17-11-13(8-9-16(17)26)10-15-19(22)25-21(23-20(15)27)30-18(24-25)12-29-14-6-4-3-5-7-14/h3-11H,2,12,22H2,1H3/b13-10- |
Clave InChI |
AKFPYIAKBFWXJX-RAXLEYEMSA-N |
SMILES isomérico |
CCOC1=C/C(=C\C2=C(N3C(=NC2=O)SC(=N3)COC4=CC=CC=C4)N)/C=CC1=O |
SMILES canónico |
CCOC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)COC4=CC=CC=C4)N)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Pyrrolidinedione, 3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11642042.png)
![(5Z)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11642047.png)

![5-[4-(5-amino-2H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazol-3-amine](/img/structure/B11642062.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]propanamide](/img/structure/B11642071.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11642077.png)
![N-(2,6-Dimethylphenyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11642080.png)
![N-benzyl-4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11642083.png)
![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11642087.png)
![3-amino-N-(4-ethylphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11642094.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642096.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642098.png)
![N-tert-butyl-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11642115.png)

